molecular formula C14H13N3O B2596592 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine CAS No. 685109-17-5

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine

Cat. No. B2596592
CAS RN: 685109-17-5
M. Wt: 239.278
InChI Key: BSOZDRMTDHXBTK-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine” does not have a detailed description available in the sources I searched .

Scientific Research Applications

Synthesis and Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine and its derivatives have been extensively studied for their synthesis methodologies and biological activities. One prominent research area involves the synthesis of pyrimidine linked pyrazole heterocyclic compounds, which are then evaluated for their insecticidal and antimicrobial potential. For instance, the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines was achieved through microwave irradiative cyclocondensation. These compounds were tested against specific insects and microorganisms, showing notable insecticidal and antimicrobial activity (Deohate & Palaspagar, 2020).

Chemical Transformations and Synthesis Methodologies

The compound's derivatives have also been used in chemical transformations for creating new heterocyclic compounds. In a study, furyl-substituted and thienyl-substituted pyrrolo[1,2-c]pyrhfidine compounds were obtained through dipolar cycloaddition reactions of 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides to ethyl propiolate. This study also applied molecular orbital calculations to understand the regioselectivity in these cycloaddition reactions, providing insights into the compound's reactivity and potential applications in synthesizing complex molecular structures (Iuhas et al., 2001).

Antibacterial and Antimicrobial Activities

Several derivatives of this compound have been synthesized and tested for their antibacterial and antimicrobial properties. For instance, derivatives synthesized for this purpose have shown promise against various bacterial strains and fungi, indicating the potential for these compounds to be developed into antimicrobial agents. These studies often involve synthesizing a range of derivatives and then conducting antimicrobial assays to identify the most effective compounds (Hassan et al., 2009).

Anticancer Potential

There is ongoing research into the anticancer properties of derivatives of this compound. Some derivatives have been evaluated for their in vitro anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Notably, certain derivatives have shown significant antiproliferative activity, particularly against specific cancer cell lines. These findings suggest the potential of these compounds in anticancer drug development (Rasal et al., 2020).

Mechanism of Action

The mechanism of action of “2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine” is not detailed in the sources I searched .

Safety and Hazards

The safety and hazards associated with “2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine” are not detailed in the sources I searched .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOZDRMTDHXBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322114
Record name 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

685109-17-5
Record name 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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